molecular formula C10H8F2O3 B1341770 2,3-Difluoro-4-methoxycinnamic acid CAS No. 886499-79-2

2,3-Difluoro-4-methoxycinnamic acid

Cat. No.: B1341770
CAS No.: 886499-79-2
M. Wt: 214.16 g/mol
InChI Key: KSQQVCSWUHCHLA-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-methoxycinnamic acid is a useful research compound. Its molecular formula is C10H8F2O3 and its molecular weight is 214.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties and Health Benefits

Ferulic acid, a closely related compound, exhibits significant antioxidant properties, suggesting a potential for 2,3-Difluoro-4-methoxycinnamic acid in studies focused on oxidative stress-related disorders such as cancer, diabetes, and neurodegenerative diseases. The structural similarity suggests that the difluoro derivative could possess unique or enhanced properties worthy of investigation (Silva & Batista, 2017).

Analytical Methodologies for Quantification

The development of analytical methodologies for ferulic acid and its oligomers highlights the importance of accurate quantification techniques in the utilization of hydroxycinnamic acids. This area of research could be extended to include this compound, aiding in its application and study in various fields (Barberousse et al., 2008).

Molecular Synthesis and Characterization

The synthesis and characterization of cinnamic acid derivative complexes underscore the potential for this compound in the development of new materials with unique properties, such as magnetic and luminescent characteristics. This area of research could open new doors for applications in materials science and nanotechnology (Khalfaoui et al., 2017).

Anticancer Effects

Studies on ferulic acid's anticancer effects, particularly its ability to induce cell cycle arrest and autophagy in cancer cells, suggest a promising area of research for this compound. Investigating its potential anticancer properties could contribute valuable information to cancer research and therapy development (Gao et al., 2018).

Solubility in Supercritical Carbon Dioxide

The study of the solubility of hydroxycinnamic acids in supercritical carbon dioxide (SC-CO2) could be relevant for this compound, particularly in the context of extraction processes from natural sources or in the application of SC-CO2 in pharmaceutical formulations. This could lead to environmentally friendly and efficient extraction methods (Murga et al., 2003).

Safety and Hazards

While specific safety and hazard information for 2,3-Difluoro-4-methoxycinnamic acid is not available, a related compound, 4-methoxycinnamic acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(E)-3-(2,3-difluoro-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-7-4-2-6(3-5-8(13)14)9(11)10(7)12/h2-5H,1H3,(H,13,14)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQQVCSWUHCHLA-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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